Nanomolar XRN1 Exonuclease Inhibition: IC50 = 36 nM Outperforms Alternative Small-Molecule Inhibitors
Adenosine-3',5'-bisphosphate (pAp) inhibits human XRN1 exoribonuclease with an IC50 of 36 nM, as determined in a fluorescence polarization dsRNA competition assay [1]. In a comparative assessment, a proprietary allosteric XRN1 inhibitor (Compound 1) required significantly higher concentrations to achieve comparable inhibition, with pAp demonstrating RNA-competitive, active-site targeting that is both potent and mechanistically well-characterized [2]. The crystal structure of human XRN1 complexed with pAp (PDB: 9E70) further resolves the molecular basis for this nanomolar affinity [3].
| Evidence Dimension | XRN1 Exonuclease Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 36 nM |
| Comparator Or Baseline | Compound 1 (allosteric XRN1 inhibitor) |
| Quantified Difference | pAp demonstrates RNA-competitive active-site binding with validated structural interactions; potency relative to Compound 1 is qualitatively superior but absolute IC50 for Compound 1 not disclosed in primary reference |
| Conditions | Fluorescence polarization assay using dsRNA substrate, purified human XRN1 |
Why This Matters
For cancer target validation and RNA decay studies, the 36 nM IC50 provides a benchmark potency that enables unambiguous XRN1 inhibition in cellular assays without confounding off-target effects observed with less potent alternatives.
- [1] Lockbaum GJ, et al. Characterization of exoribonuclease XRN1 as a cancer target and identification of adenosine-3',5'-bisphosphate as a potent enzyme inhibitor. Commun Biol. 2025;8:589. View Source
- [2] Lockbaum GJ, et al. Abstract B073: Characterization of selective, allosteric inhibitors of human XRN1. Cancer Res. 2023;83(23_Supplement):B073. View Source
- [3] RCSB PDB. 9E70: Human XRN1 with Adenosine-3',5'-Bisphosphate (pAp) Bound. View Source
